molecular formula C19H16N2O3 B15038351 (E)-2-(2-(benzo[d][1,3]dioxol-5-yl)vinyl)-3-ethylquinazolin-4(3H)-one

(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)vinyl)-3-ethylquinazolin-4(3H)-one

Cat. No.: B15038351
M. Wt: 320.3 g/mol
InChI Key: RTWYULICNPXYCV-CSKARUKUSA-N
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Description

2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound featuring a quinazolinone core structure with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by its coupling with a quinazolinone precursor. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a crucial role in binding to these targets, while the quinazolinone core could modulate the compound’s overall activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)ETHENYL]-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of the benzodioxole and quinazolinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-ethylquinazolin-4-one

InChI

InChI=1S/C19H16N2O3/c1-2-21-18(20-15-6-4-3-5-14(15)19(21)22)10-8-13-7-9-16-17(11-13)24-12-23-16/h3-11H,2,12H2,1H3/b10-8+

InChI Key

RTWYULICNPXYCV-CSKARUKUSA-N

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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